molecular formula C15H23FN4O2 B3934463 N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE

N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE

Cat. No.: B3934463
M. Wt: 310.37 g/mol
InChI Key: WKIDHLFZQMHTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE is a complex organic compound with a unique structure that includes a fluorine atom, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the alkylation of the amine group with diethyl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products

Scientific Research Applications

N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2/c1-4-18(5-2)13-11-14(15(20(21)22)10-12(13)16)19-8-6-17(3)7-9-19/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIDHLFZQMHTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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